N-cyclopentyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide
Description
N-cyclopentyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is a structurally complex small molecule featuring a tetrahydroquinazolinone core substituted with a pentanamide chain, a cyclopentyl group, and a 5-formyl-2-methoxybenzyl moiety. The quinazolinone core is a common pharmacophore in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions, often contributing to enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5/c1-35-24-14-13-19(18-31)16-20(24)17-30-23-11-5-4-10-22(23)26(33)29(27(30)34)15-7-6-12-25(32)28-21-8-2-3-9-21/h4-5,10-11,13-14,16,18,21H,2-3,6-9,12,15,17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBULJRAUNVNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, synthesis, and spectral properties.
Table 1: Structural and Functional Group Comparison
Key Observations
Core Structure Diversity: The target compound’s tetrahydroquinazolinone core distinguishes it from biphenyl-tetrazole (AV6, AV8) or quinoline-piperazine (11a) derivatives. Quinazolinones are associated with kinase inhibition, whereas tetrazoles and piperazines often enhance solubility or receptor binding . The isoindoline core in C F2 introduces a sulfamoyl group, which is absent in the target but common in antimicrobial agents.
Substituent Effects: The 5-formyl-2-methoxybenzyl group in the target may enhance electrophilic reactivity compared to AV6’s 4-formylphenyl or 11a’s trifluoromethoxyphenyl. The cyclopentyl moiety in the target could improve metabolic stability over linear alkyl chains (e.g., AV6’s methyl groups), as cyclic alkanes resist oxidative degradation .
Synthetic Complexity: Compounds like 11a and AV6 were synthesized via carbodiimide-mediated couplings or esterifications, yielding 44–75% . The target’s synthesis would likely require multi-step functionalization of the quinazolinone core, similar to methods in .
Table 2: Spectroscopic and Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
